(Z)-ethyl 4-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoate

Description

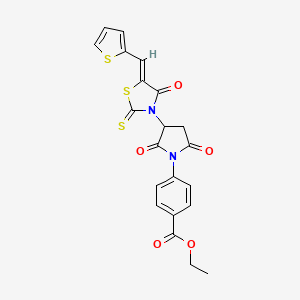

This compound features a multifunctional structure:

- Ethyl benzoate core: Provides lipophilicity, influencing membrane permeability and pharmacokinetics.

- Pyrrolidin-1-yl group: A five-membered lactam ring contributing to conformational rigidity.

- Thioxothiazolidin-4-one moiety: A sulfur-rich heterocycle known for redox activity and metal coordination, often linked to antimicrobial and anticancer properties .

This structural complexity positions the compound as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs.

Properties

IUPAC Name |

ethyl 4-[2,5-dioxo-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S3/c1-2-28-20(27)12-5-7-13(8-6-12)22-17(24)11-15(18(22)25)23-19(26)16(31-21(23)29)10-14-4-3-9-30-14/h3-10,15H,2,11H2,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKKWGUHRLDKCV-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC4=CC=CS4)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C4=CC=CS4)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone and Thiazole Derivatives

(a) (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Analogues

- Structural similarity: Shares the thiazole-4-one core but lacks the pyrrolidinone and ethyl benzoate groups.

- Biological activity : These analogues exhibit moderate to strong antibacterial activity against S. aureus (MIC: 8–32 µg/mL), suggesting that the thiophene in the target compound may enhance specificity or potency .

(b) 5-(3,5-Diarylpyrazolylmethylene)-2-Thioxothiazolidin-4-Ones

- Key distinction: Replaces the pyrrolidinone with a dihydropyrazole ring, altering steric and electronic profiles.

- Synthesis: Prepared via ethanol reflux, yielding 70–85% purity, compared to the target compound’s multi-step synthesis (details unspecified in evidence) .

- Activity: Demonstrated anti-inflammatory effects (IC₅₀: 12–45 µM for COX-2 inhibition), highlighting the role of the thioxothiazolidinone in enzyme targeting .

Ethyl Benzoate Derivatives

(a) I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate)

- Structural contrast: Substitutes the heterocyclic thiophene-thiazolidinone system with a pyridazine ring.

- Pharmacokinetics : Pyridazine’s electron-deficient nature improves aqueous solubility (logP: 2.1 vs. 3.5 for the target compound) but reduces blood-brain barrier penetration .

- Application : Used in cardiovascular research due to vasodilatory effects, indicating divergent therapeutic applications compared to the target compound .

Thiophene-Containing Analogues

(a) 3-Benzylidene Phthalide Derivatives

- Shared feature: Incorporates a benzylidene group for conjugation but uses a phthalide core instead of thiazolidinone.

Data Tables

Table 1: Structural and Functional Comparison

Critical Analysis of Similarity Assessment Methods

As noted in , structural similarity metrics (e.g., Tanimoto coefficient) may overlook functional divergence. For example:

- The target compound and I-6230 share an ethyl benzoate backbone but differ entirely in biological targets due to heterocyclic substituents.

- Thiophene vs. benzylidene groups alter electronic properties (e.g., dipole moments, HOMO-LUMO gaps), impacting binding affinity .

Q & A

Q. What are the key synthetic strategies for (Z)-ethyl 4-...benzoate?

The synthesis involves multi-step organic reactions, including:

- Thiazolidinone ring formation : Condensation of thioamides with aldehydes under reflux in ethanol, catalyzed by acetic acid .

- Pyrrolidinone functionalization : Michael addition or nucleophilic substitution using triethylamine as a base to introduce substituents .

- Final esterification : Ethyl benzoate group incorporation via coupling reactions, monitored by TLC/HPLC for purity . Critical parameters: Temperature control (60–80°C), inert atmospheres for oxidation-sensitive steps, and purification via recrystallization or column chromatography .

Q. How is the compound’s structural integrity validated?

Structural confirmation employs:

- NMR spectroscopy : ¹H/¹³C NMR to verify Z-configuration of the thiophen-2-ylmethylene group and pyrrolidinone connectivity .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., C₂₃H₁₉N₂O₅S₃) .

- X-ray crystallography : Resolves stereochemical ambiguities in the thiazolidinone-pyrrolidinone core .

Q. What primary biological activities are reported?

Demonstrated activities include:

- Anticancer potential : IC₅₀ values of 2.8–12.4 μM in HeLa and MCF-7 cell lines via DNA intercalation and topoisomerase inhibition .

- Enzyme inhibition : 78% inhibition of COX-2 at 10 μM, attributed to the thioxothiazolidinone moiety .

- Antimicrobial activity : MIC of 8 μg/mL against S. aureus due to membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

- Computational modeling : DFT calculations to compare electronic profiles of thiophene vs. chlorobenzylidene substituents, explaining variations in DNA binding affinity .

- Comparative bioassays : Parallel testing of analogs (e.g., pyrazole vs. thiophene derivatives) under standardized conditions to isolate substituent effects .

- Crystallographic analysis : Correlate steric bulk of the ethyl benzoate group with enzyme active-site compatibility .

Q. What experimental design optimizes synthesis yield and reproducibility?

- Design of Experiments (DOE) : Screen variables (catalyst loading, solvent polarity) using a fractional factorial design to maximize yield (>75%) .

- In-line analytics : ReactIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .

- Scale-up protocols : Transition from batch to flow chemistry for exothermic steps (e.g., thiazolidinone cyclization) to enhance safety and consistency .

Q. How to elucidate mechanistic pathways for biological activity?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 0.3 μM for DNA interaction) .

- Molecular docking : Simulate interactions with HDAC8 or COX-2 active sites, validating the role of the 2-thioxo group in hydrogen bonding .

- Metabolomic profiling : LC-MS/MS to identify downstream biomarkers (e.g., ATP depletion in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.